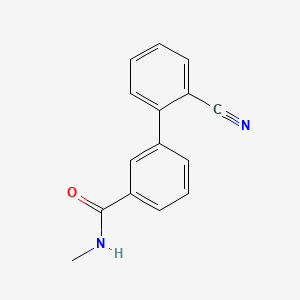
3-(2-Cyanophenyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Cyanophenol” has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol . Another related compound, “L-2-Cyanophenylalanine”, has a molecular formula of C10H10N2O2 .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular structure of “3-Cyanophenol” was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The compound “3-Cyanophenol” has a molecular weight of 119.12 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 2 .科学的研究の応用
Novel Crystalline Forms of Benzamides
Research on novel crystalline forms of benzamides, such as 3,5-dibromo derivatives, shows their potential in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression. These findings hint at the versatility of benzamide compounds in therapeutic applications (P. Norman, 2008).
Synthesis Techniques
Studies on the synthesis of benzamide derivatives, including DEET, using modern, microscale reactions demonstrate the ongoing evolution of synthetic methods in organic chemistry. These methods emphasize operational simplicity and the importance of understanding carbonyl reactivity, potentially applicable to synthesizing a wide array of benzamide compounds (Jonathan M. Withey & Andrea Bajic, 2015).
Metal-Catalyzed Reactions
The exploration of benzamide compounds in metal-catalyzed C–H bond functionalization reactions underscores their utility in complex chemical transformations. These studies suggest a broader applicability of benzamide derivatives in facilitating novel chemical syntheses and modifications (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Ruthenium Complexes
Research into ruthenium complexes of carboxylic amides highlights the development of bidentate P,N- and P,O-chelate ligands. This work contributes to our understanding of coordination chemistry and the potential of benzamide derivatives in creating complex inorganic structures for various applications (R. Gericke & J. Wagler, 2016).
Antibacterial Agents
The discovery of benzamide derivatives as selective anti-Helicobacter pylori agents exemplifies the potential of these compounds in developing new antibacterial drugs. These findings highlight the specificity and efficacy of benzamide derivatives against particular bacterial targets, opening avenues for further pharmacological exploration (R. Ando, M. Kawamura, & N. Chiba, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-cyanophenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOTVGJRDAHFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742872 |
Source


|
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-05-4 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)
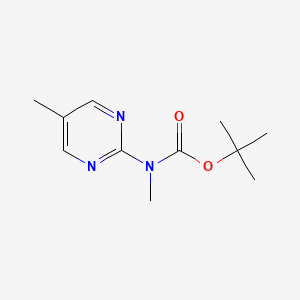
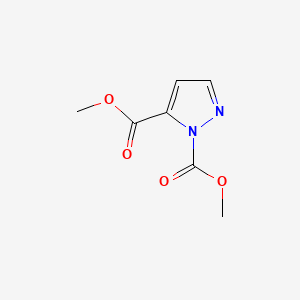



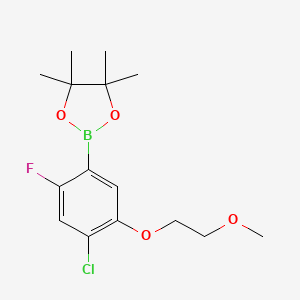
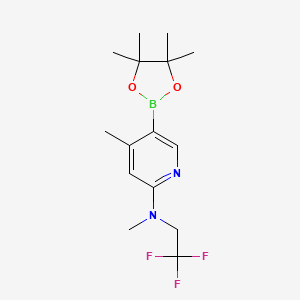
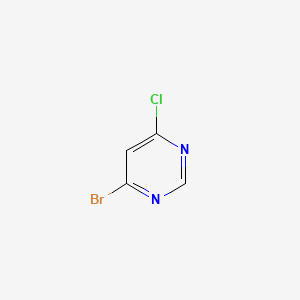

![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)

